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Mifepristone, a synthetic steroid also known as RU-486, functions as a potent competitive

antagonist at the progesterone and glucocorticoid receptors.[1][2] This dual activity has led to

its investigation across a wide spectrum of clinical applications, far beyond its well-known use

in medical termination of pregnancy.[2][3] For researchers and drug development

professionals, understanding the clinical trial landscape of mifepristone and its alternatives is

crucial for identifying new therapeutic avenues and designing future studies. This guide

provides a comparative analysis of mifepristone's performance in key research areas,

supported by clinical trial data and detailed experimental protocols.

Cushing's Syndrome: Targeting Glucocorticoid
Receptor Overactivation
Cushing's syndrome (CS) is characterized by prolonged exposure to high levels of cortisol,

leading to significant morbidity.[4] Mifepristone's ability to block the glucocorticoid receptor

makes it a valuable therapeutic option for managing the symptoms of endogenous CS,

particularly hyperglycemia.[2][5]
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Parameter
Baseline
(Mean ± SD)

Week 24 (Mean
± SD)

p-value Reference

Glucose

Metabolism (C-

DM Cohort)

[6]

Glycated

Hemoglobin

(HbA1c)

7.43 ± 1.52% 6.29 ± 0.99% < 0.001 [6]

Fasting Plasma

Glucose

149.0 ± 75.7

mg/dL

104.7 ± 37.5

mg/dL
< 0.03 [6]

Blood Pressure

(C-HT Cohort)
[6]

Diastolic Blood

Pressure

Response

N/A 38% of patients < 0.05 [6]

Body

Composition &

Clinical

Improvement

[4][6]

Weight Change N/A -5.7 ± 7.4% < 0.001 [6]

Waist

Circumference

(Women)

N/A -6.78 ± 5.8 cm < 0.001 [6]

Waist

Circumference

(Men)

N/A -8.44 ± 5.9 cm < 0.001 [6]

Overall Clinical

Improvement
N/A 87% of patients < 0.0001 [4]

C-DM: Cushing's syndrome with type 2 diabetes mellitus/impaired glucose tolerance. C-HT:

Cushing's syndrome with hypertension alone.
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The Study of the Efficacy and Safety of Mifepristone in the Treatment of Endogenous Cushing

Syndrome (SEISMIC) was a pivotal multicenter, open-label, 24-week trial.[5]

Participants: 50 adult patients with endogenous Cushing's syndrome who had failed or were

not candidates for surgery and had type 2 diabetes mellitus, impaired glucose tolerance, or

hypertension.[5][6]

Intervention: Mifepristone was administered orally, with the dose initiated at 300 mg daily and

titrated up to a maximum of 1200 mg daily based on clinical and metabolic response.[6]

Primary Outcome Measures: For patients with glucose intolerance, the primary outcome was

the change in the area under the curve (AUC) for glucose during an oral glucose tolerance

test. For patients with hypertension, it was the change in diastolic blood pressure from

baseline to week 24.[6]

Assessments: Clinical and metabolic parameters, including weight, blood pressure, glucose

levels, and quality of life, were assessed at regular intervals (weeks 6, 10, 16, and 24).[7] An

independent review board assessed global clinical improvement.[5]
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Mifepristone blocks cortisol action by binding to the GR.

Psychotic Depression: A Novel Antiglucocorticoid
Approach
Patients with psychotic major depression often exhibit elevated cortisol levels, suggesting

hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis.[8][9] Mifepristone's
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antiglucocorticoid properties provide a rationale for its use as a rapid-acting treatment for the

psychotic features of this disorder.[10][11]
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Study
Design

N Dosage Duration Key Finding Reference

Randomized,

Double-Blind,

Placebo-

Controlled

433
300, 600, or

1200 mg/day
7 days

No statistical

difference

from placebo

on primary

endpoint.

However,

patients with

plasma

concentration

s >1660

ng/mL

showed a

significant

reduction in

psychotic

symptoms.

[12]

Pooled

Analysis (5

Phase 2/3

studies)

1460 Varied 7 days

Meaningful

efficacy (p <

.004) in

reducing

psychotic

symptoms.

Patients with

high plasma

levels (≥1637

ng/mL)

showed a

more

significant

effect (p =

.0004).

[8]

Randomized,

Double-Blind

30 600 mg/day 8 days Significantly

more patients

in the

[11]
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mifepristone

group (7 of

15) had a

≥50% decline

on the BPRS

positive

symptom

subscale

compared to

placebo (2 of

15).

Double-Blind,

Placebo-

Controlled

Crossover

5 600 mg/day 4 days

All 5 patients

showed

substantial

improvement

s in Hamilton

Depression

scores; 4 of 5

showed

improvement

in Brief

Psychiatric

Rating Scale

scores.

[10]

A typical study design for this indication is a multicenter, randomized, double-blind, placebo-

controlled trial.[12]

Participants: Patients meeting DSM criteria for major depression with psychotic features.[12]

Intervention: Patients are randomly assigned to receive a fixed dose of mifepristone (e.g.,

300 mg, 600 mg, or 1200 mg daily) or a placebo for a short duration, typically 7 days.[12]

Primary Outcome: The primary endpoint is often the proportion of responders, defined as a

significant (e.g., ≥50%) reduction in psychotic symptoms as measured by a validated scale,
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such as the Brief Psychiatric Rating Scale (BPRS) positive symptom subscale, at both an

early (Day 7) and a later follow-up point (e.g., Day 56).[11][12]

Assessments: Clinical assessments are performed at baseline and several follow-up points.

Blood samples are collected to measure plasma concentrations of mifepristone, cortisol, and

ACTH to correlate with clinical response.[8][11]

Treatment Phase (7 Days)
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Workflow of a double-blind, placebo-controlled mifepristone trial.

Uterine Fibroids (Leiomyomas): A Progesterone-
Modulating Alternative
Uterine fibroids are common, benign tumors whose growth is often progesterone-dependent.

[13] Mifepristone, as a progesterone receptor antagonist, can reduce fibroid volume and

associated symptoms like heavy menstrual bleeding.[14] It is often compared to other selective

progesterone receptor modulators (SPRMs) like Ulipristal Acetate.
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Parameter
Mifepristone
(25 mg/day)

Ulipristal
Acetate (5 or
10 mg/day)

Key
Comparison
Findings

Reference

Fibroid Size

Reduction

Effective,

especially for

fibroids <3 cm

(achieving ~40%

reduction).

More effective

than

mifepristone,

particularly for

fibroids 3-5 cm.

Ulipristal is

generally more

effective in

reducing fibroid

volume.

[13][14][15]

Menorrhagia

(Heavy Bleeding)

Reduction

Effective (~50%

reduction for

fibroids <3 cm).

Highly effective,

with >80% of

patients

achieving

controlled

bleeding.

Both are

effective, with

Ulipristal often

showing higher

rates of

amenorrhea.

[14][16]

Pain Reduction

Effective,

particularly for

smaller fibroids.

Significant pain

reduction.

Both drugs

effectively

reduce pain

symptoms.

[14]

Hemoglobin (Hb)

Level

Improvement

Significant rise in

Hb levels.

Significant rise in

Hb levels.

Both are equally

efficacious in

improving Hb

levels due to

reduced

bleeding.

[13][16]

The following describes a prospective, double-blind, case-control or randomized controlled trial

comparing mifepristone and ulipristal acetate.[13][14]

Participants: Premenopausal women with symptomatic uterine fibroids, confirmed by

ultrasonography.[13]

Intervention: Patients are randomized into two groups. Group A receives Ulipristal Acetate

(e.g., 5 mg daily), and Group B receives Mifepristone (e.g., 25 mg daily) for a period of 3

months.[13]
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Primary Outcome Measures: The primary endpoints typically include the percentage

reduction in fibroid volume (measured by transvaginal ultrasonography), reduction in

menstrual blood loss (assessed via a Pictorial Blood Loss Assessment Chart), and

improvement in hemoglobin levels.[13]

Assessments: Evaluations are conducted at baseline and after the 3-month treatment period.

Safety and side effect profiles are also monitored throughout the study.[13]
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Mifepristone blocks progesterone, inhibiting fibroid cell growth.

Medical Abortion: Efficacy and Alternatives
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The combination of mifepristone followed by a prostaglandin analog (misoprostol) is the most

widely studied and utilized regimen for first-trimester medical abortion.[17][18] However,

research into alternatives is ongoing, driven by the need for more accessible or cheaper

options.[19][20]

Regimen
N (Evaluable
Patients)

Gestational
Age

Efficacy
(Complete
Abortion Rate)

Reference

Mifepristone

(200mg) +

Misoprostol

(800µg buccal)

13,373 Up to 63 days 97.7% [17]

Mifepristone

(600mg) +

Misoprostol

(400µg oral, 48h

interval)

1,104 Up to 63 days 92.8% [21]

Ulipristal Acetate

(60mg) +

Misoprostol

(800µg buccal)

129 Up to 63 days 97% [22]

Letrozole (10mg

x3 days) +

Misoprostol

(800µg vaginal)

147 Up to 70 days

97.8% (non-

inferior to

mifepristone)

[23]

Methotrexate +

Misoprostol
>100 per study First Trimester

70% to 97%

(variable)
[19]

Misoprostol

Alone
>100 per study First Trimester

84% to 96%

(variable)
[19]

The following describes a prospective, open-label, non-inferiority randomized controlled trial.

[23]
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Participants: Women with a confirmed intrauterine pregnancy (e.g., up to 10 weeks

gestation) seeking medical abortion.[20]

Intervention: Participants are randomly assigned to one of two arms. The control group

receives the standard regimen: 200 mg oral mifepristone, followed 24-48 hours later by 800

µg vaginal misoprostol. The intervention group receives an alternative, such as 10 mg oral

letrozole daily for 3 days, followed by 800 µg vaginal misoprostol on the third day.[20][23]

Primary Outcome: The primary outcome is the rate of complete abortion without the need for

surgical intervention, typically assessed at a follow-up visit up to 42 days post-treatment.[23]

Assessments: Secondary outcomes include the induction-to-expulsion interval, duration of

bleeding, pain scores, side effects, and patient satisfaction.[23]
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Comparison of priming agents used before misoprostol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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